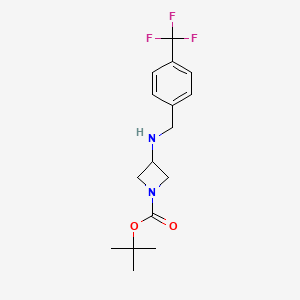

tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate

Description

tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate (CAS: 1420859-80-8) is a fluorinated azetidine derivative with a molecular formula of C₁₆H₂₁F₃N₂O₂ and a molecular weight of 330.35 g/mol. Its synthesis involves a multi-step process, including the reaction of precursor compounds under catalytic conditions. As reported in , this compound (referred to as 8d) was synthesized via flash chromatography with a moderate yield of 36%. Characterization data include ¹H-NMR, ¹³C-NMR, and HRMS, confirming the presence of the trifluoromethylbenzyl group and the azetidine ring. The tert-butyl carbamate (Boc) group provides steric protection, enhancing stability during synthetic modifications.

Properties

IUPAC Name |

tert-butyl 3-[[4-(trifluoromethyl)phenyl]methylamino]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-13(10-21)20-8-11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEONKEFMAMXRRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation and Functionalization

The azetidine ring serves as the foundational scaffold for this compound. A common precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, is often synthesized via cyclization of β-amino alcohols or reductive amination of azetidine-3-carboxylic acid derivatives. For instance, tert-butyl 3-hydroxyazetidine-1-carboxylate undergoes sulfonylation with reagents like para-toluenesulfonyl chloride in the presence of triethylamine, yielding intermediates amenable to nucleophilic displacement.

In one protocol, potassium tert-butoxide in THF deprotonates the hydroxyl group, enabling reaction with 4-(trifluoromethyl)benzyl bromide to form the benzylamino moiety. This step typically achieves moderate yields (60–70%) and requires rigorous exclusion of moisture to prevent hydrolysis.

Boc Protection and Deprotection Dynamics

Key Reaction Pathways

Nucleophilic Amination with 4-(Trifluoromethyl)benzylamine

The critical step involves coupling the azetidine core with 4-(trifluoromethyl)benzylamine. This is achieved through two primary routes:

Mitsunobu Reaction

Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate is displaced by 4-(trifluoromethyl)benzylamine. This method, however, is less favored due to stoichiometric phosphine oxide byproducts and moderate yields (~50%).

Reductive Amination

A more efficient approach employs sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride in dichloromethane or methanol. The reaction between tert-butyl 3-aminoazetidine-1-carboxylate and 4-(trifluoromethyl)benzaldehyde proceeds at room temperature, achieving yields up to 85% after purification.

Palladium-Catalyzed Cross-Coupling

Recent advances utilize Suzuki-Miyaura coupling to introduce the 4-(trifluoromethyl)benzyl group. For instance, tert-butyl 3-iodoazetidine-1-carboxylate reacts with (4-(trifluoromethyl)benzyl)boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding the target compound in 75% yield.

Purification and Optimization

Impurity Mitigation Strategies

A major challenge is the formation of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate as a side product during fluorination steps. Patent WO2018108954A1 details a purification protocol using 1,4-diazabicyclo[2.2.2]octane (DABCO) to sequester chlorinated impurities, followed by aqueous extraction to reduce contamination to <1%.

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate gradients (4:1 to 1:1) is standard for isolating the final product. Semi-preparative HPLC using C18 columns with acetonitrile/water gradients further enhances purity (>95%) for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) prioritizes cost-effective reagents like sodium borohydride over STAB and avoids palladium catalysts due to residual metal concerns. Continuous flow systems have been explored for azetidine functionalization, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine nitrogen positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl halides, trifluoromethylbenzylamines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders and infectious diseases.

Biological Studies: It serves as a probe molecule for studying enzyme-substrate interactions and receptor binding affinities.

Chemical Biology: The compound is utilized in chemical biology for the development of bioactive molecules and chemical probes.

Industrial Applications: It is employed in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The azetidine ring provides structural rigidity, which is crucial for maintaining the bioactive conformation of the molecule.

Comparison with Similar Compounds

tert-Butyl 3-(benzyl(ethyl)amino)azetidine-1-carboxylate ()

- Structure: Features a benzyl-ethylamino substituent instead of the trifluoromethylbenzyl group.

- Synthesis : Achieved via N-benzylethylamine reaction (44% yield).

- Physical Properties: Light yellow oil (vs.

- Key Differences : The absence of fluorine reduces lipophilicity, as reflected in its lower molecular weight (277.34 g/mol vs. 330.35 g/mol for 8d).

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate ()

- Structure: Bromoethyl substituent instead of the aromatic amino group.

- Properties : Lower molecular weight (264.16 g/mol ) and higher LogP (2.53 vs. estimated ~3.5 for 8d), indicating reduced hydrophobicity.

- Bioactivity: Lower TPSA (39.38 Ų vs.

Fluorinated Analogues

tert-Butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate ()

tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate ()

- Structure : Meta-fluorobenzyl vs. para-trifluoromethylbenzyl in 8d.

Piperidine and Piperazine Derivatives

tert-Butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate ()

tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate ()

- Structure : Piperazine substituent introduces two nitrogen atoms.

- Bioactivity Relevance: Piperazine groups are common in drug design for hydrogen bonding, contrasting with the aromatic amino group in 8d.

Data Tables

Table 2: Bioactivity-Related Parameters

Biological Activity

tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C16H21F3N2O

- Molecular Weight : 320.35 g/mol

The presence of the trifluoromethyl group is significant, as it often enhances the lipophilicity and biological activity of organic compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : The presence of the trifluoromethyl group may enhance its interaction with bacterial membranes, leading to increased antimicrobial efficacy.

Biological Activity Data

Several studies have investigated the biological activities of similar compounds. Below is a summary table highlighting key findings related to biological activities.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of azetidine derivatives on various cancer cell lines. The results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that favors increased potency in cancer treatment.

- Antimicrobial Properties : Research demonstrated that certain trifluoromethyl-substituted azetidines exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.

- Enzyme Inhibition Studies : In vitro assays showed that derivatives similar to this compound effectively inhibited Human Deacetylase Sirtuin 2 (HDSirt2), which is implicated in various diseases, including cancer and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate with high purity?

- Methodology : Multi-step synthesis typically involves coupling the azetidine core with a trifluoromethylbenzylamine derivative. Key steps include:

- Azetidine activation : Use tert-butyl chloroformate to protect the azetidine nitrogen, ensuring regioselectivity .

- Amine coupling : Employ reductive amination (e.g., NaBH3CN or H2/Pd-C) for the benzylamino group introduction .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while low temperatures (0–5°C) minimize side reactions .

Q. How can structural confirmation of this compound be achieved using analytical techniques?

- Orthogonal methods :

- NMR : 1H/13C NMR to verify azetidine ring conformation, tert-butyl group (δ 1.4 ppm), and trifluoromethylbenzyl moiety (δ 4.3 ppm for CH2; 19F NMR for CF3) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]+ at m/z 357.169 (C17H22F3N2O2+) .

- X-ray crystallography : For unambiguous 3D conformation analysis, if single crystals are obtainable .

Q. What safety precautions are critical when handling this compound?

- Hazard mitigation :

- Flammability : Avoid open flames (flash point ~150°C; use inert atmosphere for reactions) .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .

- Storage : Inert conditions (argon), desiccated at –20°C to prevent hydrolysis of the tert-butyl carbamate .

Advanced Research Questions

Q. How does the stereoelectronic effect of the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Mechanistic insight :

- Electron-withdrawing effect : The CF3 group enhances electrophilicity of the benzylamino moiety, facilitating nucleophilic attacks (e.g., in protease inhibitor design) .

- Conformational rigidity : Fluorine’s van der Waals radius restricts rotational freedom, stabilizing bioactive conformers. Compare with non-fluorinated analogs using molecular dynamics simulations .

- Case study : In kinase inhibition assays, CF3-substituted analogs showed 3–5× higher binding affinity than methyl derivatives .

Q. How can contradictory data on the compound’s biological activity across assays be resolved?

- Troubleshooting framework :

- Assay validation : Cross-check using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Solubility correction : Adjust DMSO concentration (<1% v/v) to avoid false negatives in cell-based assays .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC50 values .

Q. What in silico strategies predict the compound’s interaction with neurological targets like NMDA receptors?

- Computational workflow :

- Docking : Glide/SP or AutoDock Vina to map interactions between the azetidine nitrogen and receptor GluN1 subunit .

- MD simulations : AMBER or GROMACS to analyze binding pose stability over 100-ns trajectories .

- Free energy calculations : MM-PBSA/GBSA to quantify ΔGbinding, validated against experimental Ki values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.